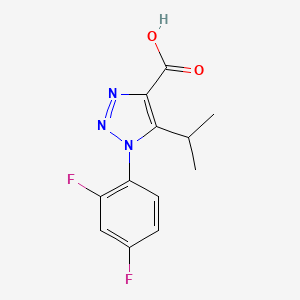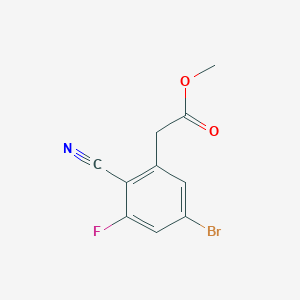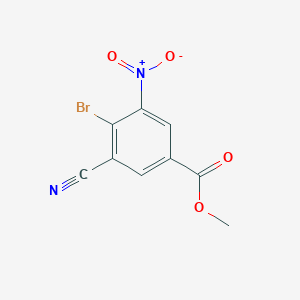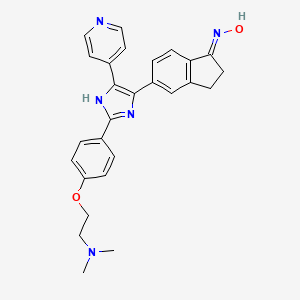
SB590885
Overview
Description
SB590885 is a potent and selective inhibitor of the B-Raf kinase, a protein that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway. This compound has been extensively studied for its ability to inhibit the activity of B-Raf, particularly the mutant form B-Raf V600E, which is implicated in various cancers, including melanoma .
Mechanism of Action
Target of Action
SB590885, also known as “5-(2-(4-(2-(dimethylamino)ethoxy)phenyl)-5-(pyridin-4-yl)-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime”, is a potent inhibitor of B-Raf kinase . B-Raf kinase is a key component in the extracellular signal-regulated kinase (ERK) pathway . This compound has a high selectivity for B-Raf over c-Raf .
Mode of Action
This compound competitively binds to the ATP-binding domain of B-Raf, selectively inhibiting B-Raf kinase activity . This inhibition leads to a decrease in ERK phosphorylation and cell proliferation, particularly in tumor cells expressing B-Raf V600E .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the ERK MAPK and PI3K/AKT pathways . By inhibiting B-Raf, this compound disrupts these pathways, leading to a decrease in cell proliferation and an increase in cell cycle arrest and apoptosis .
Result of Action
The inhibition of B-Raf by this compound leads to a decrease in ERK phosphorylation and cell proliferation . This results in the promotion of cell cycle arrest and apoptosis, particularly in tumor cells expressing B-Raf V600E . In studies, the combination of this compound with other compounds has shown to synergistically suppress proliferation and promote apoptosis in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB590885 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the imidazole ring and the subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
SB590885 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve organic solvents and controlled temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
SB590885 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Cancer Research: this compound is used to study the role of B-Raf in cancer cell proliferation and survival.
Signal Transduction Studies: Researchers use this compound to investigate the MAPK signaling pathway and its role in various cellular processes.
Drug Development: This compound serves as a lead compound for the development of new B-Raf inhibitors with improved efficacy and selectivity.
Disease Modeling: It is used in disease models to study the effects of B-Raf inhibition on various diseases, including cardiovascular diseases and neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
Vemurafenib: Another B-Raf inhibitor with a similar mechanism of action but different chemical structure.
Dabrafenib: A B-Raf inhibitor that also targets the B-Raf V600E mutation but has different pharmacokinetic properties.
PLX4032: A compound structurally related to Vemurafenib with similar inhibitory effects on B-Raf.
Uniqueness of SB590885
This compound is unique in its high selectivity for B-Raf over other kinases, making it a valuable tool for studying the specific role of B-Raf in various biological processes. Its ability to inhibit the B-Raf V600E mutant with high potency distinguishes it from other B-Raf inhibitors .
Properties
IUPAC Name |
(NE)-N-[5-[2-[4-[2-(dimethylamino)ethoxy]phenyl]-5-pyridin-4-yl-1H-imidazol-4-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c1-32(2)15-16-34-22-7-3-19(4-8-22)27-29-25(18-11-13-28-14-12-18)26(30-27)21-5-9-23-20(17-21)6-10-24(23)31-33/h3-5,7-9,11-14,17,33H,6,10,15-16H2,1-2H3,(H,29,30)/b31-24+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSAQOINCGAULQ-QFMPWRQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)/C(=N/O)/CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


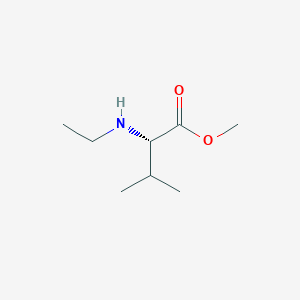
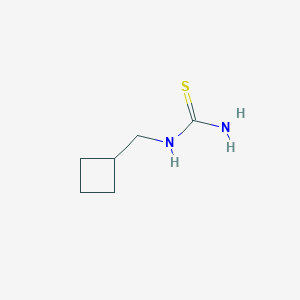
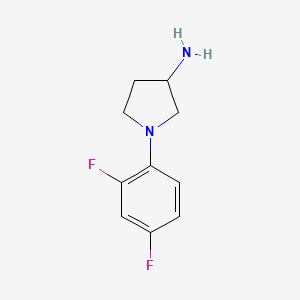
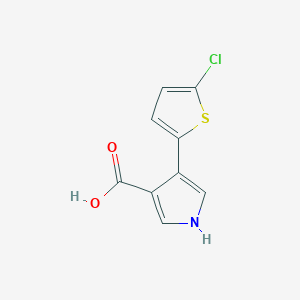
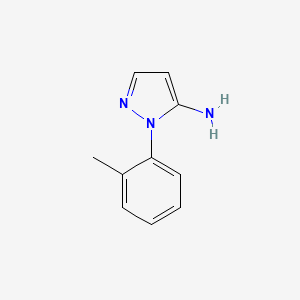
![[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid](/img/structure/B1417341.png)
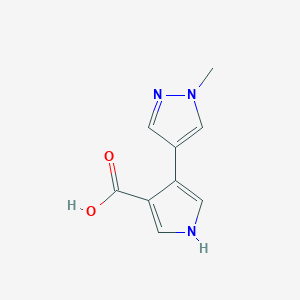
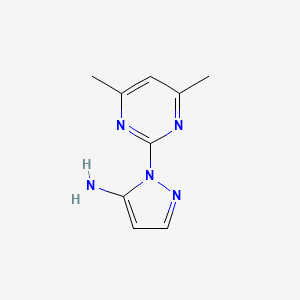
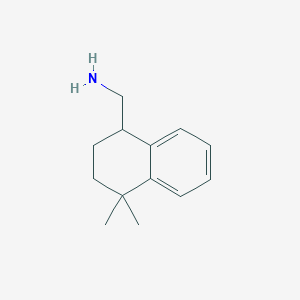
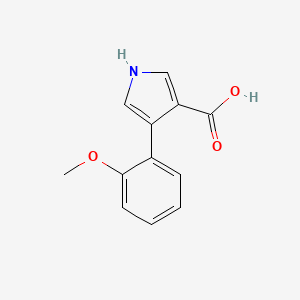
![5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1417351.png)
